molecular formula C22H14O9 B1665328 Aurintricarboxylic acid CAS No. 4431-00-9

Aurintricarboxylic acid

Cat. No. B1665328
CAS RN: 4431-00-9
M. Wt: 422.3 g/mol
InChI Key: GIXWDMTZECRIJT-UHFFFAOYSA-N
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Description

Aurintricarboxylic acid (ATA) is a chemical compound that readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . It is a potent inhibitor of ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme .


Synthesis Analysis

ATA is a heterogeneous polymeric mixture of structurally related linear homologs . Synthetic analogs of ATA have been designed to identify functional-energetic correlations leading to the development of efficient anti-SARS-CoV-2 therapeutic agents .


Molecular Structure Analysis

ATA is a member of the class of quinomethanes that is 3-methylidene-6-oxocyclohexa-1,4-diene-1-carboxylic acid in which the methylidene hydrogens are replaced by 4-carboxy-3-hydroxyphenyl groups . The activity of heterogeneous ATA is mimicked by linear compounds of defined molecular weight .


Chemical Reactions Analysis

ATA is known to inhibit protein biosynthesis at the initial stages . It prevents the attachment of bacteriophage messenger RNA to ribosomes . As a consequence, initiation of protein synthesis in cell-free extracts prepared from Escherichia coli or rabbit reticulocytes is inhibited at concentrations of dye that do not prevent chain extension .


Physical And Chemical Properties Analysis

ATA has a molecular weight of 422.34 g/mol . It is a dark red to brown powder with a melting point of 300 °C .

Scientific Research Applications

Nuclease Inhibition in Nucleic Acid Isolation

Aurintricarboxylic acid (ATA) is recognized as a general inhibitor of nucleases, playing a crucial role in nucleic acid isolation processes. It effectively inhibits a range of enzymes including DNAse I, RNAse A, S1 nuclease, exonuclease III, and various restriction endonucleases like Sal I, Bam HI, Pst I, and Sma I. This property is particularly valuable during the isolation of cellular nucleic acids, ensuring minimal degradation by these nucleases (Hallick et al., 1977).

Enzyme Inhibition Beyond Polynucleotide Metabolism

ATA has been previously categorized as an inhibitor of enzymes involved in polynucleotide metabolism. However, further research indicates that ATA's enzyme inhibition is not specific to this class only; it can bind to and inhibit a wide range of enzymes regardless of their specific catalytic functions (Bina-Stein & Tritton, 1976).

Probing Chromatin Structure

ATA has shown potential as a useful tool in chromatin studies. It causes nuclear swelling, disaggregation of chromatin structure, and releases histones from chromatin. This property suggests its potential as a probe in analyzing chromatin structure, offering insights into the organization and function of chromatin in cells (Tsutsui, Yamaguchi & Oda, 1975).

Inhibition of Mitogenic Activity

ATA binds to acidic fibroblast growth factor, altering its physicochemical properties and decreasing its mitogenic activity. This interaction highlights its role in inhibiting angiogenesis, vascular smooth muscle cell proliferation, and cell transformation. These findings contribute to understanding the inhibition of fibroblast-growth-factor-dependent mitogenesis, relevant to pharmacologic developments (Lozano, Rivas & Giménez-Gallego, 1997).

Inhibition of Protein Synthesis Initiation

ATA prevents the attachment of messenger RNA to ribosomes, thereby inhibiting the initiation of protein synthesis in cell-free extracts. This property is distinct from other agents that inhibit protein synthesis, such as sodium fluoride, cycloheximide, and pactamycin (Stewart, Grollman & Huang, 1971).

Neuroprotection Against Glutamate Excitotoxicity

ATA, as an endonuclease inhibitor, has demonstrated protective effects against glutamate excitotoxicity in cultured hippocampal neurons. This suggests its potential in neuroprotective applications, particularly in conditions involving neuronal cell death and injury (Samples & Dubinsky, 1993).

Mechanism of Action

Target of Action

Aurintricarboxylic Acid (ATA) is a chemical compound that interacts with several targets. It has been found to interact with a plasma transporter protein (human serum albumin), eukaryotic (yeast) ribosomes, and a SARS-CoV-2 target, the RNA-dependent RNA polymerase (RdRp) . ATA also disrupts the TAZ-TEAD transcriptional complex . These targets play crucial roles in various biological processes, including protein synthesis, viral replication, and transcriptional regulation.

Mode of Action

ATA readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . It is a potent inhibitor of ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme . ATA also disrupts the TAZ-TEAD transcriptional complex . NMR studies suggest that its mechanism of action involves competition between the nucleic acid and the polymeric ATA for binding in the active site of the protein .

Biochemical Pathways

ATA affects several biochemical pathways. It stimulates tyrosine phosphorylation processes including the Jak2/STAT5 pathway in NB2 lymphoma cells, ErbB4 in neuroblastoma cells, and MAP kinases, Shc proteins, phosphatidylinositide 3-kinase and phospholipase Cγ in PC12 cells . It also inhibits apoptosis and prevents down-regulation of Ca2±impermeable GluR2 receptors .

Pharmacokinetics

ATA’s pharmacokinetic properties are critical for characterizing drug distribution, bioavailability, and effective inhibition of host and viral targets . .

Result of Action

The molecular and cellular effects of ATA’s action are diverse. It inhibits RNA replication and protein synthesis . ATA also inhibits the activity of plasma membrane Ca2±ATPase, a crucial enzyme responsible for calcium transport . Furthermore, ATA has been found to reduce viral reproduction and infection when applied post-infection .

Action Environment

The action of ATA is influenced by environmental factors. For instance, ATA binds to ribosomes independent of temperature (when tested between 1 to 35 °C) and pH (when tested between pH 6 to 9). Divalent cations (Mg2+, Ca2+, and Mn2+) stimulate maximal binding of ATA to ribosomes at a concentration of 6 mM . These factors can influence ATA’s action, efficacy, and stability.

Safety and Hazards

ATA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

ATA exhibits a host of biological properties, including antiviral activity . It has been found to have a strong protective effect against influenza-A post-infection by inhibiting the virus’ ability to reproduce . It has also been shown to block the binding of the HIV coat molecule gp120 to the CD4 co-receptor on T cells . These findings are instrumental for optimizing the design of structurally defined ATA analogs that fulfill the requirements of an antiviral drug with respect to bioavailability, homogeneity, and potency .

properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid
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InChI

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXWDMTZECRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O
Source PubChem
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Molecular Formula

C22H14O9
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Related CAS

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt)
Record name Aurintricarboxylic acid
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DSSTOX Substance ID

DTXSID9063453
Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Molecular Weight

422.3 g/mol
Source PubChem
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Physical Description

Dark red powder; [Alfa Aesar MSDS]
Record name Aurintricarboxylic acid
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CAS RN

4431-00-9
Record name Aurintricarboxylic acid
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Record name Aurintricarboxylic acid
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Record name Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy-
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Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Record name 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid)
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Record name AURINE TRICARBOXYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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